4-(3-Chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 4(3-CL-4-MEO-PH)2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE are not extensively documentedIndustrial production methods are not well-established due to the compound’s rarity and specialized use in research .
Chemical Reactions Analysis
4(3-CL-4-MEO-PH)2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound is primarily used in early discovery research due to its unique structure and potential biological activities. It is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential therapeutic effects.
Industry: Limited use due to its specialized nature.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include:
4-(3-MEO-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-QUINOLINE-3-CARBONITRILE: Shares a similar quinoline structure but with different substituents.
4-(3-HO-PH)-2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: Another quinoline derivative with distinct functional groups.
These compounds highlight the structural diversity within the quinoline family and the unique properties of 4(3-CL-4-MEO-PH)2,7,7-TRI-ME-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE.
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H21ClN2O2/c1-11-13(10-22)18(12-5-6-17(25-4)14(21)7-12)19-15(23-11)8-20(2,3)9-16(19)24/h5-7,18,23H,8-9H2,1-4H3 |
InChI Key |
MJJTWCDOCHDQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.